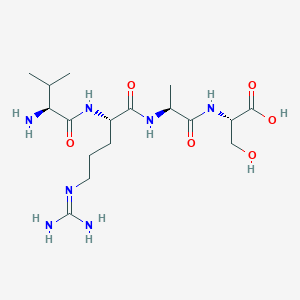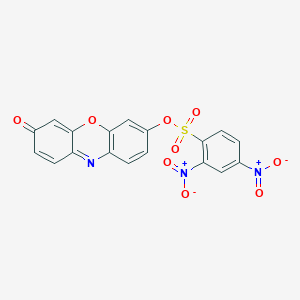
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate is a complex organic compound with a unique structure that combines a phenoxazinone core with a dinitrobenzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate typically involves the reaction of 7-oxophenoxazin-3-yl derivatives with 2,4-dinitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The phenoxazinone core can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Further oxidized phenoxazinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with the sulfonate group replaced by other functional groups.
科学研究应用
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenoxazinone core’s ability to emit light under specific conditions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of (7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate involves its interaction with specific molecular targets. The phenoxazinone core can intercalate with DNA, disrupting its function and leading to cell death. The nitro groups can undergo reduction within cells, generating reactive intermediates that can damage cellular components. These combined effects contribute to the compound’s biological activity.
相似化合物的比较
Similar Compounds
- (7-oxophenoxazin-3-yl) 2,4,6-trifluorobenzenesulfonate
- (7-oxophenoxazin-3-yl) 2,3,4,5,6-pentafluorobenzenesulfonate
- 1-(7-oxophenoxazin-3-yl)oxypyrrolidine-2,5-dione
Uniqueness
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate is unique due to the presence of both the phenoxazinone core and the dinitrobenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro groups enhance its reactivity and potential for generating reactive intermediates, while the phenoxazinone core provides fluorescence and DNA intercalation capabilities.
属性
CAS 编号 |
827020-55-3 |
|---|---|
分子式 |
C18H9N3O9S |
分子量 |
443.3 g/mol |
IUPAC 名称 |
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C18H9N3O9S/c22-11-2-4-13-16(8-11)29-17-9-12(3-5-14(17)19-13)30-31(27,28)18-6-1-10(20(23)24)7-15(18)21(25)26/h1-9H |
InChI 键 |
HWLAMNLWIAACGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


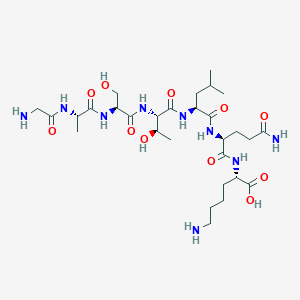
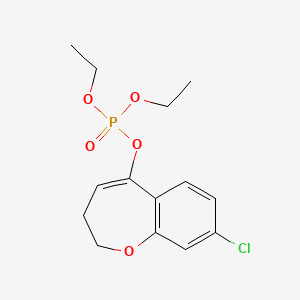
![2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14212546.png)
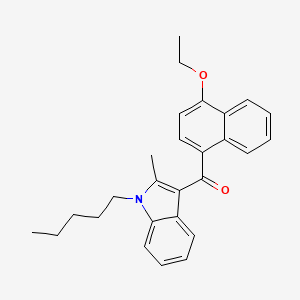
![Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-](/img/structure/B14212550.png)
![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
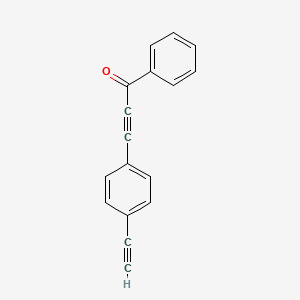
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
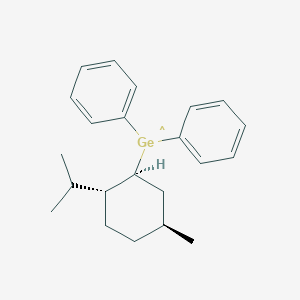
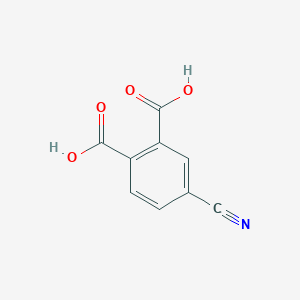
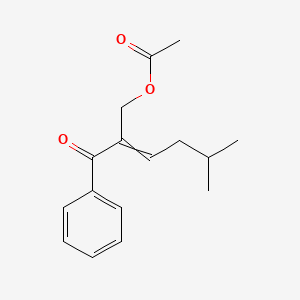
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
